6-Nitro-1H-indole-3-sulfonamide chemical structure and properties
6-Nitro-1H-indole-3-sulfonamide chemical structure and properties
An In-Depth Technical Guide to 6-Nitro-1H-indole-3-sulfonamide: Structure, Properties, and Therapeutic Potential
Executive Summary
6-Nitro-1H-indole-3-sulfonamide is a synthetic heterocyclic compound that merges three pharmacologically significant moieties: the indole nucleus, a sulfonamide group, and a nitroaromatic system. The indole scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous natural products and synthetic drugs. The sulfonamide group is a classic pharmacophore, renowned for its antibacterial properties through the inhibition of folic acid synthesis and its role as a zinc-binding group in various metalloenzymes. Concurrently, the nitro group is a key feature in many antimicrobial and antiparasitic agents, often functioning as a bio-reducible moiety that generates cytotoxic reactive species within target pathogens.
This guide presents a comprehensive analysis of 6-Nitro-1H-indole-3-sulfonamide, postulating its physicochemical properties, proposing robust synthetic strategies, and exploring its predicted biological activities and mechanisms of action. By dissecting the contributions of each functional component, we provide a predictive framework for its therapeutic potential, primarily as an antibacterial agent, but also as a candidate for anticancer or antiparasitic applications. Detailed experimental protocols for its synthesis, characterization, and preliminary biological evaluation are provided to empower researchers in drug discovery and development to explore this promising molecular scaffold.
The Molecular Architecture: A Trifecta of Bioactive Moieties
The therapeutic potential of 6-Nitro-1H-indole-3-sulfonamide stems from the synergistic integration of its three core components.
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The Indole Nucleus: As a "privileged scaffold," the indole ring system is found in a vast array of biologically active molecules, including the amino acid tryptophan and potent pharmaceuticals. Its unique electronic properties and ability to form crucial hydrogen bonds and π-stacking interactions allow it to bind to a wide range of biological targets.[1]
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The Sulfonamide Functional Group (-SO₂NH₂): Since the discovery of Prontosil, sulfonamides have been a mainstay of antimicrobial therapy.[2] They act as structural analogs of p-aminobenzoic acid (PABA), competitively inhibiting the bacterial enzyme dihydropteroate synthase, which is essential for folate synthesis and, subsequently, DNA production.[3][4] This mechanism provides selective toxicity against susceptible microorganisms. Furthermore, the primary sulfonamide group is an excellent zinc-binding moiety, a feature exploited in inhibitors of metalloenzymes like carbonic anhydrases.[5]
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The 6-Nitro Group (-NO₂): The nitro group is a strong electron-withdrawing moiety that significantly influences the electronic profile of the indole ring.[6] In medicinal chemistry, nitroaromatic compounds often function as prodrugs.[7] Their low reduction potential allows them to be selectively reduced by microbial nitroreductases (NTRs) into cytotoxic radicals, leading to DNA damage and cell death.[7][8] This bio-reductive activation is a key mechanism for several antibacterial and antiparasitic drugs.[6]
The strategic placement of the sulfonamide at the 3-position and the nitro group at the 6-position of the indole core creates a molecule with a unique profile, poised for multifaceted biological investigation.
Physicochemical Properties and Structural Analysis
Predicted Physicochemical Data
The following table summarizes the computed properties for 6-Nitro-1H-indole-3-sulfonamide. These values are essential for predicting its drug-like characteristics, such as solubility and membrane permeability, according to frameworks like Lipinski's Rule of Five.
| Property | Predicted Value | Source |
| Molecular Formula | C₈H₇N₃O₄S | - |
| Molecular Weight | 241.22 g/mol | - |
| XLogP3 | 1.3 | PubChem CID: 78502 (for 6-Nitroindole)[9] |
| Hydrogen Bond Donors | 2 (Indole N-H, Sulfonamide -NH₂) | - |
| Hydrogen Bond Acceptors | 5 (Sulfonamide O=S=O, Nitro O=N=O) | - |
| Polar Surface Area (PSA) | 134.9 Ų | Marvin Calculator[8] |
| Rotatable Bond Count | 1 | - |
Structural & Conformational Insights
Crystallographic studies of related indole-sulfonamide derivatives reveal key structural features.[10][11] The geometry around the sulfur atom is tetrahedral. A critical conformational parameter is the torsion angle between the plane of the indole ring and the S-N bond of the sulfonamide group. This orientation is dictated by steric hindrance and the formation of intra- and intermolecular hydrogen bonds. The sulfonamide N-H and O atoms, along with the indole N-H, are prime candidates for forming extensive hydrogen-bonding networks in the solid state, which significantly influences crystal packing and solubility.[2][10]
Proposed Synthetic Strategy
A logical and efficient synthesis of 6-Nitro-1H-indole-3-sulfonamide can be designed based on established organosulfur chemistry. The most common approach to primary sulfonamides involves the reaction of a sulfonyl chloride with ammonia.[12]
Retrosynthetic Analysis & Forward Synthesis Workflow
The proposed synthetic pathway begins with the commercially available 6-nitroindole and proceeds through a two-step sequence involving chlorosulfonylation followed by amination.
Caption: Retrosynthesis and proposed forward synthesis of 6-Nitro-1H-indole-3-sulfonamide.
Detailed Experimental Protocol: Synthesis and Purification
This protocol outlines a method for synthesizing the title compound.
Objective: To synthesize 6-Nitro-1H-indole-3-sulfonamide from 6-nitroindole.
Materials:
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6-Nitroindole
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Chlorosulfonic acid (ClSO₃H)
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Dichloromethane (DCM), anhydrous
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Aqueous ammonia (28-30% NH₃ basis)
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Ice
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Saturated sodium bicarbonate solution
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
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Ethyl acetate
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Hexanes
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Silica gel for column chromatography
Procedure:
Step 1: Synthesis of 6-Nitro-1H-indole-3-sulfonyl Chloride
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Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
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Dissolve 6-nitroindole (1.0 eq) in anhydrous DCM and cool the solution to 0 °C in an ice bath.
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Add chlorosulfonic acid (2.5 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C. Causality Note: Dropwise addition at low temperature is crucial to control the exothermic reaction and prevent side product formation.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by TLC.
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Once the reaction is complete, carefully pour the mixture onto crushed ice with vigorous stirring. Trustworthiness Note: This step quenches the reaction and precipitates the sulfonyl chloride product, which has low water solubility.
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Separate the organic layer. Extract the aqueous layer twice with DCM.
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Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 6-nitro-1H-indole-3-sulfonyl chloride. This intermediate is often used immediately in the next step without further purification.
Step 2: Synthesis of 6-Nitro-1H-indole-3-sulfonamide
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Dissolve the crude 6-nitro-1H-indole-3-sulfonyl chloride from Step 1 in a suitable solvent like THF or acetone.
-
Cool the solution to 0 °C in an ice bath.
-
Add concentrated aqueous ammonia (10 eq) dropwise. A precipitate should form.
-
Allow the mixture to warm to room temperature and stir for 2-3 hours.
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Remove the organic solvent under reduced pressure.
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Dilute the remaining aqueous mixture with water and acidify with 1M HCl to pH ~5-6 if necessary to ensure complete precipitation.
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Filter the solid product, wash with cold water, and dry under vacuum.
Purification:
-
The crude product can be purified by column chromatography on silica gel using an ethyl acetate/hexanes gradient system.
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Alternatively, recrystallization from an appropriate solvent system (e.g., ethanol/water) can be performed to yield the pure 6-Nitro-1H-indole-3-sulfonamide.
Predicted Biological Activity & Mechanisms of Action
The hybrid nature of the molecule suggests several potential biological activities.
Hypothesis 1: Antibacterial Agent
The primary hypothesis is that the compound will exhibit antibacterial activity due to the sulfonamide moiety.
Predicted Mechanism of Action: The molecule is expected to act as a competitive inhibitor of dihydropteroate synthase (DHPS), an enzyme critical for the synthesis of folic acid in bacteria. By mimicking the natural substrate PABA, it blocks the production of dihydrofolic acid, leading to a bacteriostatic effect.[3]
Caption: Predicted inhibition of the bacterial folic acid synthesis pathway.
Hypothesis 2: Antiparasitic Agent
The presence of the nitroaromatic system suggests potential activity against parasites like Trypanosoma cruzi or Leishmania.[8]
Predicted Mechanism of Action: In anaerobic or microaerophilic environments typical of these parasites, the nitro group can undergo enzymatic reduction by a Type I nitroreductase (NTR). This process generates a nitroso intermediate and other reactive nitrogen species that induce nitrosative and oxidative stress, leading to DNA damage and parasite death.[6][7]
Caption: Predicted bio-reductive activation pathway in parasitic organisms.
Recommended Experimental Validation
To validate the predicted properties and biological activity, a systematic experimental workflow is necessary.
Protocol: Structural Characterization
Objective: To confirm the chemical structure and purity of the synthesized 6-Nitro-1H-indole-3-sulfonamide.
Methods:
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¹H and ¹³C NMR Spectroscopy:
-
Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Expected ¹H NMR signals: Look for characteristic signals for the indole ring protons (often in the 7.0-8.5 ppm region), a broad singlet for the indole N-H (typically >11 ppm), and a singlet for the sulfonamide -NH₂ protons (around 7-8 ppm).[13] The electron-withdrawing nitro and sulfonamide groups will shift adjacent protons downfield.
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Expected ¹³C NMR signals: Identify the eight distinct carbon signals corresponding to the molecular structure.
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-
FT-IR Spectroscopy:
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Acquire the spectrum using KBr pellet or ATR.
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Expected characteristic peaks: N-H stretching vibrations for the indole and sulfonamide groups (3200-3400 cm⁻¹), asymmetric and symmetric S=O stretching from the sulfonamide (1310-1350 cm⁻¹ and 1140-1160 cm⁻¹), and N-O stretching from the nitro group (1500-1550 cm⁻¹ and 1300-1360 cm⁻¹).[13][14]
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-
High-Resolution Mass Spectrometry (HRMS):
-
Use ESI or a similar soft ionization technique.
-
Confirm the exact mass of the molecular ion ([M+H]⁺ or [M-H]⁻) to verify the elemental composition (C₈H₇N₃O₄S).[15]
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Protocol: In Vitro Antibacterial Susceptibility Testing
Objective: To determine the Minimum Inhibitory Concentration (MIC) of the compound against a panel of bacteria.
Method: Broth Microdilution according to CLSI guidelines.
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Prepare a stock solution of the test compound in DMSO.
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Prepare a 96-well microtiter plate with serial two-fold dilutions of the compound in a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).
-
Inoculate each well with a standardized suspension of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) to a final concentration of ~5 x 10⁵ CFU/mL.
-
Include positive (bacteria, no compound) and negative (medium only) controls.
-
Incubate the plate at 37 °C for 18-24 hours.
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The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. Self-Validating System: The clear growth in the positive control and lack of growth in the negative control validate the assay conditions.
Conclusion and Future Directions
6-Nitro-1H-indole-3-sulfonamide represents a molecule of significant synthetic and medicinal interest. Its architecture, combining the indole, sulfonamide, and nitro functionalities, provides a strong rationale for investigating its potential as a novel antimicrobial agent. The proposed synthetic route is robust and relies on well-established chemical transformations. The predicted mechanisms of action—inhibition of folate synthesis and bio-reductive activation—offer clear, testable hypotheses for its biological activity.
Future work should focus on the successful synthesis and rigorous characterization of the compound. Following confirmation of its antibacterial properties, further studies should include determining its spectrum of activity, evaluating its cytotoxicity against mammalian cell lines to establish a selectivity index, and exploring its potential as an inhibitor of other relevant targets, such as carbonic anhydrases. Structure-activity relationship (SAR) studies, involving modification of the substitution pattern on the indole ring, could lead to the development of second-generation analogs with enhanced potency and improved pharmacological profiles.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 78502, 6-Nitro-1H-indole. Available from: [Link].
-
Gurbanov, A. V., et al. (2025). Crystallographic and computational characterization and in silico target fishing of six aromatic and aliphatic sulfonamide derivatives. RSC Advances. Available from: [Link].
-
Li, J., et al. (2015). Regioselective synthesis of 6-nitroindole derivatives from enaminones and nitroaromatic compounds via transition metal-free C–C and C–N bond formation. Organic & Biomolecular Chemistry. Available from: [Link].
-
Jelena B. Popović-Djordjević, et al. (2015). ANTIMICROBIAL SULFONAMIDE DRUGS. Journal of Engineering & Processing Management. Available from: [Link].
-
Chłoń-Rzepa, G., et al. (2018). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Pharmaceuticals. Available from: [Link].
-
Royal Society of Chemistry. (2021). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Available from: [Link].
-
Fotso, A. F., et al. (2020). Discovery of potent nitrotriazole-based antitrypanosomal agents: In vitro and in vivo evaluation. European Journal of Medicinal Chemistry. Available from: [Link].
-
Khan, I., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. RSC Advances. Available from: [Link].
-
Ahmad, I., et al. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Frontiers in Chemistry. Available from: [Link].
-
NIST. 6-Nitroindole. In NIST Chemistry WebBook. Available from: [Link].
-
Martinez, A., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Pharmaceuticals. Available from: [Link].
-
Ostrowska, K., et al. (2021). Stimulation of Sulfonamides Antibacterial Drugs Activity as a Result of Complexation with Ru(III): Physicochemical and Biological Study. Molecules. Available from: [Link].
-
Galkina, O. S., et al. (2024). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Molecules. Available from: [Link].
-
Pelkey, E. T., & Gribble, G. W. (1999). Synthesis and Reactions of N-Protected 3-Nitroindoles. Synthesis. Available from: [Link].
-
Karakuş, S., et al. (2025). Synthesis and Bioactivity Evaluation of Novel Sulfonamide-1,2,3-Triazole Hybrids: In Vitro and In Silico Studies. Chemical Biology & Drug Design. Available from: [Link].
-
Mushtaq, A., & Ahmed, S. (2023). Synthesis of biologically active sulfonamide-based indole analogs: a review. Future Journal of Pharmaceutical Sciences. Available from: [Link].
-
Supuran, C. T. (2016). Biological activities of sulfonamides. ResearchGate. Available from: [Link].
-
Mohamed-Ezzat, R. A., et al. (2025). Synthesis and crystal structure of 5-{(E)-[(1H-indol-3-ylformamido)imino]methyl}-2-methoxyphenyl propane-1-sulfonate. Acta Crystallographica Section E. Available from: [Link].
-
De La Rosa, V. R., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters. Available from: [Link].
-
Madhan, S., et al. (2024). The crystal structures and Hirshfeld surface analysis of three new bromo-substituted 3-methyl-1-(phenylsulfonyl)-1H-indole derivatives. IUCrData. Available from: [Link].
-
Khan, R. (2013). Synthesis and Characterization of Novel Amide Derivatives of Nitro- Imidazole. Der Pharma Chemica. Available from: [Link].
-
Dr. Siham. (n.d.). Pharmacology Lec 3 antibacterial drugs. SULFONAMIDES. Available from: [Link].
-
Upadhayaya, R. S., et al. (2021). Nitroaromatic Antibiotics. Encyclopedia. Available from: [Link].
-
Thapa, B., et al. (2025). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. Molbank. Available from: [Link].
-
El-Malah, A. A., et al. (2022). Identification of Novel and Potent Indole-Based Benzenesulfonamides as Selective Human Carbonic Anhydrase II Inhibitors: Design, Synthesis, In Vitro, and In Silico Studies. Molecules. Available from: [Link].
-
Lignell, H. A., et al. (2014). Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. The Journal of Physical Chemistry Letters. Available from: [Link].
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. qmro.qmul.ac.uk [qmro.qmul.ac.uk]
- 9. 6-Nitro-1H-indole | C8H6N2O2 | CID 78502 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Crystallographic and computational characterization and in silico target fishing of six aromatic and aliphatic sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The crystal structures and Hirshfeld surface analysis of three new bromo-substituted 3-methyl-1-(phenylsulfonyl)-1H-indole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. rsc.org [rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol - PMC [pmc.ncbi.nlm.nih.gov]
